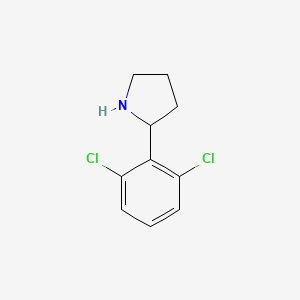

2-(2,6-Dichlorophenyl)pyrrolidine

Description

BenchChem offers high-quality 2-(2,6-Dichlorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dichlorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMVRBKARAKTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407504 | |

| Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-39-7 | |

| Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,6-Dichlorophenyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,6-dichlorophenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, plausible synthetic routes, analytical characterization, reactivity profile, and its potential as a scaffold in modern drug discovery. The pyrrolidine ring is a foundational structure in numerous natural products and pharmacologically active agents, making its derivatives, such as the title compound, valuable subjects of study.[1][2][3]

Core Molecular Identity and Physicochemical Properties

2-(2,6-Dichlorophenyl)pyrrolidine is a secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 2,6-dichlorophenyl group. This substitution pattern imparts specific steric and electronic properties that influence its chemical behavior and biological activity.

The core attributes of the molecule are summarized below. It is important to note that while some data is available from chemical suppliers, other properties, such as boiling point and pKa, are often predicted through computational models.

| Property | Value | Source |

| IUPAC Name | 2-(2,6-dichlorophenyl)pyrrolidine | [4] |

| CAS Number | 383127-39-7 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁Cl₂N | [4][5][7] |

| Molecular Weight | 216.11 g/mol | [4][5][7] |

| Predicted Boiling Point | 269.2 ± 40.0 °C | [7] |

| Predicted Density | 1.250 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 9.98 ± 0.20 | [7] |

| SMILES | C1CC(NC1)C2=C(C=CC=C2Cl)Cl | [4] |

Synthetic Pathways and Methodologies

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry.[8][9] A common and powerful method for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions involving azomethine ylides. This approach offers a high degree of control over stereochemistry and substitution patterns.[3]

While a specific, peer-reviewed synthesis for 2-(2,6-dichlorophenyl)pyrrolidine is not detailed in the provided literature, a logical and experimentally sound approach can be designed based on established methodologies. The following workflow outlines a plausible synthetic route.

Proposed Synthetic Workflow: [3+2] Cycloaddition

This proposed pathway involves the generation of an azomethine ylide from 2,6-dichlorobenzaldehyde and a suitable amino acid, such as proline, followed by a decarboxylative cycloaddition with an alkene.

Caption: Proposed workflow for the synthesis of 2-(2,6-dichlorophenyl)pyrrolidine.

Experimental Protocol: Generalized Pyrrolidine Synthesis

Objective: To synthesize 2-(2,6-Dichlorophenyl)pyrrolidine via a [3+2] cycloaddition reaction.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Proline

-

An appropriate alkene dipolarophile (e.g., a protected form of ethylene or a precursor)

-

High-boiling point solvent (e.g., Toluene, Xylene)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

-

Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate, silica gel)

Methodology:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reactant Charging: To the flask, add equimolar amounts of 2,6-dichlorobenzaldehyde and proline in a suitable solvent like toluene.

-

Iminium Formation: Heat the mixture to reflux. The condensation reaction will form an iminium ion, with the water byproduct being removed azeotropically by the Dean-Stark trap. Monitor the water collection to assess reaction progress.

-

Ylide Generation & Cycloaddition: Once water formation ceases, add the alkene dipolarophile to the reaction mixture. Continue heating to induce thermal decarboxylation of the proline moiety, which generates the reactive azomethine ylide in situ. This intermediate immediately undergoes a [3+2] cycloaddition with the alkene to form the pyrrolidine ring.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(2,6-dichlorophenyl)pyrrolidine.

Spectroscopic and Analytical Characterization

The structural elucidation of 2-(2,6-dichlorophenyl)pyrrolidine relies on standard spectroscopic techniques. While a publicly available, fully characterized spectrum for this specific molecule is elusive, its expected spectral properties can be reliably predicted based on its constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the δ 7.0-7.5 ppm range, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. - Pyrrolidine CH: A multiplet for the proton at the C2 position (adjacent to the phenyl ring and nitrogen). - Pyrrolidine CH₂: Multiple complex multiplets for the remaining methylene protons on the pyrrolidine ring. - NH Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-140 ppm range. The two carbons bearing chlorine atoms would be downfield. - Pyrrolidine Carbons: Signals in the aliphatic region (δ 25-70 ppm). The C2 carbon attached to the phenyl group would be the most downfield of the pyrrolidine carbons.[10][11] |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 215, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. The M+2 peak should be approximately 65% of the M⁺ peak, and the M+4 peak approximately 10%. - Fragmentation: A prominent fragment would likely arise from the loss of the dichlorophenyl group, leading to a pyrrolidine-related cation.[12] |

| FTIR | - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. - C-H Stretch (sp³): Bands just below 3000 cm⁻¹. - C-H Stretch (sp²): Bands just above 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ fingerprint region. |

Protocol: GC-MS Analysis for Purity and Identity Confirmation

Objective: To confirm the molecular weight and assess the purity of a synthesized sample of 2-(2,6-Dichlorophenyl)pyrrolidine.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

A non-polar capillary column (e.g., DB-5ms or equivalent).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) for a single major peak, indicating the purity of the sample.

-

Analyze the mass spectrum of the major peak. Confirm the presence of the molecular ion (m/z 215) and the characteristic Cl₂ isotopic pattern.

-

Compare the fragmentation pattern to expected pathways to further validate the structure.

-

Reactivity and Mechanistic Insights

The chemical reactivity of 2-(2,6-dichlorophenyl)pyrrolidine is governed by two primary features: the nucleophilic secondary amine of the pyrrolidine ring and the sterically hindered, electron-withdrawing dichlorophenyl group.

Caption: Key reactivity features of 2-(2,6-dichlorophenyl)pyrrolidine.

-

N-H Acidity and Basicity: The lone pair on the nitrogen atom makes the pyrrolidine ring a Brønsted-Lowry base, readily reacting with acids to form ammonium salts. The pKa of its conjugate acid is predicted to be around 9.98.[7]

-

Nucleophilicity: The nitrogen is a potent nucleophile and will readily participate in reactions with electrophiles. This includes N-alkylation, N-acylation (to form amides), and reactions with carbonyl compounds to form enamines or iminium ions. The pyrrolidine scaffold is frequently used in organocatalysis for this reason.[3]

-

Aromatic Ring: The 2,6-dichloro substitution pattern provides significant steric hindrance around the C1-C2 bond, which can influence the molecule's preferred conformation. The chlorine atoms are strongly deactivating and ortho-, para-directing for electrophilic aromatic substitution, but such reactions are generally difficult on this deactivated ring. Nucleophilic aromatic substitution (SₙAr) is also unlikely due to the lack of a strong activating group.

Relevance in Drug Discovery and Development

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[9] Its non-planar, three-dimensional structure allows for a better exploration of protein binding pockets compared to flat aromatic systems.[3][13]

The title compound, 2-(2,6-dichlorophenyl)pyrrolidine, serves as a valuable building block for creating more complex molecules with therapeutic potential. The dichlorophenyl group is a common feature in many active pharmaceutical ingredients, often used to enhance binding affinity or modulate metabolic stability.

-

Neurological and Psychiatric Disorders: Many CNS-active drugs feature substituted amine structures. For instance, derivatives of related compounds have been investigated as positive allosteric modulators of the dopamine D1 receptor, which has implications for diseases like Lewy body dementia.[14] The pyrrolidine core is also central to anticonvulsant drug design.[1][15][16]

-

Oncology: The pyrrolidine structure is a key component in various kinase inhibitors. For example, a complex derivative containing a dichlorophenyl group has been identified as a potent, orally active Src kinase inhibitor with anti-tumor activity.[17]

-

Infectious Diseases: The unique stereochemistry and functional handles of pyrrolidines make them attractive for developing novel antiviral and antibacterial agents.[1]

The combination of the proven pyrrolidine scaffold with the metabolically robust dichlorophenyl group makes 2-(2,6-dichlorophenyl)pyrrolidine a high-potential starting material for library synthesis and lead optimization campaigns across multiple therapeutic areas.

References

-

CAS NO. 383127-39-7 | 2-(2,6-Dichlorophenyl)pyrrolidine | Catalog BD-A743421 | Arctom. Available at: [Link]

-

2-[(2,6-DICHLOROPHENYL)IMINO]PYRROLIDINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][7][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed. Available at: [Link]

-

2-(2,6-dichlorophenyl)pyrrolidine, CasNo.383127-39-7 Chemical Technology Co.,LTD(expird) China (Mainland). Available at: [Link]

-

3-(2,6-Dichlorophenyl)pyrrolidine-2,5-dione | C10H7Cl2NO2 - PubChem. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. Available at: [Link]

-

Pyrrolidine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem. Available at: [Link]

-

Pyrrolidine - Wikipedia. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed. Available at: [Link]

-

2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid .kappa. agonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]

-

2-[2-[(2,6-Dichlorophenyl)methyl]phenyl]acetic acid;2-pyrrolidin-1-ylethanol - PubChem. Available at: [Link]

-

GC-MS spectrum of control sample of 2,6-dichlorophenol. - ResearchGate. Available at: [Link]

-

(2R)-2-(3,5-dichlorophenyl)pyrrolidine | C10H11Cl2N | CID - PubChem. Available at: [Link]

-

2-((2,6-Dichlorophenyl)amino)benzaldehyde | C13H9Cl2NO | CID 12906536 - PubChem. Available at: [Link]

-

Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,6-dichlorophenyl)pyrrolidine 95% | CAS: 383127-39-7 | AChemBlock [achemblock.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2-(2,6-dichlorophenyl)pyrrolidine, CasNo.383127-39-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. (2R)-2-(2,6-DICHLOROPHENYL)PYRROLIDINE CAS#: 1241679-41-3 [m.chemicalbook.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. enamine.net [enamine.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 12. Pyrrolidine [webbook.nist.gov]

- 13. iris.unipa.it [iris.unipa.it]

- 14. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnrjournal.com [pnrjournal.com]

- 16. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2,6-Dichlorophenyl)pyrrolidine

Introduction

The pyrrolidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities. The compound 2-(2,6-dichlorophenyl)pyrrolidine (CAS: 383127-39-7, Formula: C₁₀H₁₁Cl₂N, Molecular Weight: 216.11 g/mol ) is a significant building block in this domain.[2][3] The strategic placement of a 2,6-dichlorophenyl group onto the pyrrolidine ring introduces steric and electronic features that are of considerable interest in drug design, potentially influencing binding affinity, metabolic stability, and selectivity.

A precise and unambiguous structural elucidation is paramount for any compound intended for pharmaceutical development.[4] This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to 2-(2,6-dichlorophenyl)pyrrolidine. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive but robust characterization. This approach serves not only as a reference for this molecule but also as a methodological framework for the analysis of similarly substituted heterocycles.

Caption: Molecular Structure of 2-(2,6-Dichlorophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4] For 2-(2,6-dichlorophenyl)pyrrolidine, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments. The electron-withdrawing nature of the nitrogen and the dichlorophenyl ring significantly influences the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Phenyl H-4' | ~ 7.30 | t | ~ 8.0 | 1H |

| Phenyl H-3', H-5' | ~ 7.15 | d | ~ 8.0 | 2H |

| Pyrrolidine H-2 | ~ 4.50 | t | ~ 8.0 | 1H |

| Pyrrolidine H-5a | ~ 3.40 | m | - | 1H |

| Pyrrolidine H-5b | ~ 3.10 | m | - | 1H |

| Pyrrolidine H-3a | ~ 2.20 | m | - | 1H |

| Pyrrolidine H-3b | ~ 2.00 | m | - | 1H |

| Pyrrolidine H-4 | ~ 1.90 | m | - | 2H |

| N-H | ~ 1.80 | br s | - | 1H |

Expertise & Causality: Interpreting the ¹H NMR Spectrum

-

Aromatic Region (δ 7.10-7.40): The dichlorophenyl group is expected to produce a characteristic pattern. The proton at the 4'-position (para to the pyrrolidine ring) will appear as a triplet due to coupling with the two equivalent protons at the 3' and 5' positions. The 3' and 5' protons will, in turn, appear as a doublet, coupling with the 4'-proton. The exact chemical shifts are influenced by the two ortho chlorine atoms.[5]

-

Chiral Center (H-2, δ ~4.50): The proton on the carbon (C2) attached to both the nitrogen and the phenyl ring is significantly deshielded and will appear furthest downfield among the aliphatic protons. It is expected to be a triplet due to coupling with the two adjacent protons on C3.

-

Pyrrolidine Ring Protons (δ 1.80-3.50): The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual coupling.[6] The protons on C5, adjacent to the nitrogen, are deshielded relative to those on C3 and C4. The broad singlet for the N-H proton is typical and its chemical shift can be highly dependent on solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C-1' | ~ 140.0 |

| Phenyl C-2', C-6' | ~ 135.0 |

| Phenyl C-4' | ~ 129.0 |

| Phenyl C-3', C-5' | ~ 128.0 |

| Pyrrolidine C-2 | ~ 65.0 |

| Pyrrolidine C-5 | ~ 47.0 |

| Pyrrolidine C-3 | ~ 35.0 |

| Pyrrolidine C-4 | ~ 25.0 |

Expertise & Causality: Interpreting the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 128.0-140.0): The spectrum will show four distinct signals for the aromatic carbons due to symmetry. The carbons bearing the chlorine atoms (C-2', C-6') and the carbon attached to the pyrrolidine ring (C-1') will be quaternary and appear at the lower field end of the aromatic region.[7]

-

Pyrrolidine Carbons (δ 25.0-65.0): The C2 carbon, bonded to both nitrogen and the aromatic ring, is the most deshielded aliphatic carbon. The C5 carbon, adjacent to the nitrogen, appears next, followed by C3 and C4. The chemical shifts of unsubstituted pyrrolidine are approximately δ 47.1 (C2/C5) and δ 25.8 (C3/C4), providing a baseline for estimating the substituent effects.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 215/217/219 | [M]⁺• | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of two chlorine atoms. |

| 214/216/218 | [M-H]⁺ | Loss of a hydrogen radical. |

| 180/182 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 146 | [C₈H₆Cl]⁺ | Fragment corresponding to the dichlorophenylmethyl cation. |

| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidinyl cation, a common fragmentation for N-substituted pyrrolidines.[9] |

Expertise & Causality: Interpreting the Mass Spectrum

The molecular ion peak is expected at m/z 215, corresponding to the molecular formula C₁₀H₁₁³⁵Cl₂N. The presence of two chlorine atoms will result in a characteristic isotopic cluster at M+2 (m/z 217) and M+4 (m/z 219) due to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathways are predictable:

-

Alpha-Cleavage: The bond between C2 and the phenyl group can cleave, or more commonly, the C2-C3 bond within the ring can break. The most favorable alpha-cleavage involves the loss of the largest radical, leading to the formation of a stable iminium ion. Cleavage of the C-H bond at C2 is also common.

-

Loss of Substituents: The loss of a chlorine atom (35/37 Da) or HCl (36/38 Da) are characteristic fragmentation pathways for chlorinated compounds.

Caption: Predicted Key Fragmentation Pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| ~ 3350 | N-H stretch | Medium |

| ~ 3060 | Aromatic C-H stretch | Weak |

| 2960 - 2850 | Aliphatic C-H stretch | Strong |

| ~ 1600, ~1470 | C=C aromatic ring stretch | Medium |

| ~ 1100 | C-N stretch | Medium |

| ~ 780 | C-Cl stretch | Strong |

Expertise & Causality: Interpreting the IR Spectrum

-

N-H Stretch: A medium-intensity peak around 3350 cm⁻¹ is characteristic of a secondary amine N-H stretch.[10] This peak can sometimes be broadened by hydrogen bonding.

-

C-H Stretches: The region between 2850 and 3100 cm⁻¹ will be dominated by strong absorptions from the aliphatic C-H bonds of the pyrrolidine ring and weaker absorptions above 3000 cm⁻¹ from the aromatic C-H bonds.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals. Key identifiable peaks include the C-N stretching vibration and the strong absorption from the C-Cl bonds on the aromatic ring, typically found in the 800-750 cm⁻¹ range.[11]

Experimental Protocols

Trustworthiness through Self-Validating Systems: The following are standardized protocols for acquiring high-quality spectroscopic data for compounds like 2-(2,6-dichlorophenyl)pyrrolidine.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a spectral width of ~240 ppm. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.[12]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[13]

Caption: Standard Workflow for NMR Data Acquisition.

Protocol 2: Mass Spectrometry (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-

Acquisition Parameters: Set the ionization energy to a standard 70 eV. Acquire data over a mass range of m/z 40-500.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Protocol 3: IR Spectroscopy (ATR) Analysis

-

Sample Preparation: If the sample is a solid or oil, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks corresponding to the functional groups of the molecule.

Conclusion

The structural characterization of 2-(2,6-dichlorophenyl)pyrrolidine relies on a synergistic application of NMR, MS, and IR spectroscopy. While this guide presents a predictive analysis based on established chemical principles, it provides a robust framework for researchers. The predicted data tables, mechanistic interpretations, and standardized protocols offer a comprehensive resource for the identification, verification, and quality control of this important chemical entity and its derivatives in a research and drug development setting.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Pyrrolidine Regioisomers. BenchChem.

- Advanced ChemBlocks Inc. (2014). 2-(2,6-dichlorophenyl)pyrrolidine. AChemBlock.

- Hirashima, T., & Manabe, O. (n.d.).

- Wiley-VCH GmbH. (2025). 2-[(2,6-DICHLOROPHENYL)IMINO]PYRROLIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7514-7515.

- Ma, C., et al. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787.

- SpectraBase. (n.d.). Dichlorophenylborane - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Manickam, G., et al. (2021).

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.

- ChemicalBook. (n.d.). 2-(2,6-dichlorophenyl)pyrrolidine | 383127-39-7.

- Wiley-VCH GmbH. (2026). 2-[(2,6-DICHLOROPHENYL)IMINO]-1-METHYLPYRROLIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Focus Technology Co., Ltd. (n.d.). 2-(2,6-Dichlorophenyl)-pyrrolidine - CAS:383127-39-7.

- National Center for Biotechnology Inform

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a.

- National Center for Biotechnology Information. (n.d.). 3-(2,6-Dichlorophenyl)pyrrolidine-2,5-dione. PubChem.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook.

- SpectraBase. (n.d.). 4,4'-Ddd - Optional[1H NMR] - Chemical Shifts.

- ACS Publications. (n.d.). Synthesis of Substituted Pyrrolidines and Pyrrolizidines.

- ChemicalBook. (n.d.). (2r)-2-(2,6-dichlorophenyl)pyrrolidine.

- Parchem. (n.d.). (2R)-2-(2,6-DICHLOROPHENYL)PYRROLIDINE.

- MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl.

- Advanced Chemistry Development, Inc. (n.d.).

- DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).

- National Institute of Standards and Technology. (n.d.). Pyrrolidine IR Spectrum. NIST WebBook.

- ChemicalBook. (n.d.). 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum.

Sources

- 1. enamine.net [enamine.net]

- 2. 2-(2,6-dichlorophenyl)pyrrolidine 95% | CAS: 383127-39-7 | AChemBlock [achemblock.com]

- 3. 2-(2,6-Dichlorophenyl)-pyrrolidine - CAS:383127-39-7 - 孚可科技(上海)有限公司 [forcbio.com]

- 4. benchchem.com [benchchem.com]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 9. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Pyrrolidine [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Structure Elucidation of 2-(2,6-Dichlorophenyl)pyrrolidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 2-(2,6-dichlorophenyl)pyrrolidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough and unambiguous determination of its three-dimensional structure is paramount. This document eschews a rigid, templated approach, instead presenting a logical, field-proven workflow that integrates synthesis, advanced spectroscopic analysis, and crystallographic techniques. The causality behind each experimental choice is detailed, ensuring that the described protocols are not merely instructional but also educational. Every analytical step is designed to be self-validating, providing a network of corroborating evidence that culminates in the unequivocal confirmation of the molecular structure. This guide is grounded in authoritative scientific principles and includes comprehensive references to support key claims and protocols.

Introduction: The Rationale for Structural Verification

The pyrrolidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. When substituted with a 2,6-dichlorophenyl group, the resulting molecule, 2-(2,6-dichlorophenyl)pyrrolidine, presents a unique combination of steric and electronic properties that warrant investigation for potential pharmacological activity. Before any meaningful biological evaluation can be undertaken, its structure must be rigorously established. This guide outlines the critical steps to achieve this, from targeted synthesis to definitive structural proof.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of pyrrolidines, a practical and efficient approach for 2-(2,6-dichlorophenyl)pyrrolidine is proposed, drawing from established methodologies for the synthesis of 2-arylpyrrolidines.[2][3][4] The proposed synthesis involves a multi-step sequence starting from commercially available 2,6-dichloroaniline.

Caption: Proposed synthetic route to 2-(2,6-Dichlorophenyl)pyrrolidine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde from 2,6-Dichloroaniline

-

To a stirred solution of 2,6-dichloroaniline (1 eq.) in an aqueous solution of hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of formaldehyde (3 eq.) and a copper(I) catalyst in water.

-

Slowly add the diazonium salt solution to the formaldehyde solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-dichlorobenzaldehyde.

Step 2: Synthesis of 2-(2,6-Dichlorophenyl)pyrrolidine

-

To a solution of 2,6-dichlorobenzaldehyde (1 eq.) in a suitable solvent such as toluene, add 4-chlorobutylamine hydrochloride (1.1 eq.) and a mild base (e.g., triethylamine, 1.2 eq.).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the intermediate imine.

-

After the complete formation of the imine (monitored by TLC or GC-MS), allow the reaction to cool to room temperature.

-

The resulting imine will undergo spontaneous intramolecular cyclization to form the desired 2-(2,6-dichlorophenyl)pyrrolidine. The reaction can be facilitated by continuing to stir at room temperature for 24-48 hours.

-

After the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-(2,6-dichlorophenyl)pyrrolidine.

Spectroscopic Elucidation

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of the synthesized molecule. This involves Nuclear Magnetic Resonance (NMR) spectroscopy to delineate the carbon-hydrogen framework and Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to assign all proton and carbon signals.

3.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the dichlorophenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | d (J ≈ 8.0 Hz) | 2H | H-3', H-5' | Aromatic protons ortho to the pyrrolidine-substituted carbon, deshielded by the electronegative chlorine atoms. |

| ~7.15 | t (J ≈ 8.0 Hz) | 1H | H-4' | Aromatic proton para to the pyrrolidine-substituted carbon. |

| ~4.50 | t (J ≈ 7.5 Hz) | 1H | H-2 | Methine proton adjacent to the nitrogen and the aromatic ring, significantly deshielded. |

| ~3.30 | m | 1H | H-5a | Pyrrolidine proton adjacent to nitrogen. |

| ~3.10 | m | 1H | H-5b | Pyrrolidine proton adjacent to nitrogen. |

| ~2.10 | m | 1H | H-3a | Pyrrolidine proton. |

| ~1.95 | m | 3H | H-3b, H-4a, H-4b | Overlapping signals of the remaining pyrrolidine protons. |

| ~1.80 | br s | 1H | N-H | Broad singlet for the amine proton, chemical shift is concentration-dependent. |

Note: The assignments for the pyrrolidine protons are tentative and will be confirmed by 2D NMR.

3.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~140.0 | Negative | C-1' | Quaternary aromatic carbon attached to the pyrrolidine ring. |

| ~135.0 | Negative | C-2', C-6' | Quaternary aromatic carbons bearing chlorine atoms.[5][6] |

| ~129.0 | Positive | C-3', C-5' | Aromatic CH carbons.[5] |

| ~128.0 | Positive | C-4' | Aromatic CH carbon.[5] |

| ~65.0 | Positive | C-2 | Methine carbon of the pyrrolidine ring attached to the aromatic ring. |

| ~47.0 | Negative | C-5 | Methylene carbon of the pyrrolidine ring adjacent to the nitrogen. |

| ~35.0 | Negative | C-3 | Methylene carbon of the pyrrolidine ring. |

| ~25.0 | Negative | C-4 | Methylene carbon of the pyrrolidine ring. |

3.1.3. 2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include the coupling between the aromatic protons (H-3'/H-4' and H-4'/H-5') and the couplings between the protons on the pyrrolidine ring (H-2 with H-3 protons, H-3 with H-4 protons, and H-4 with H-5 protons).

Caption: Expected key COSY correlations for 2-(2,6-Dichlorophenyl)pyrrolidine.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will be used to definitively assign the protonated carbons in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that will confirm the overall structure include:

-

Correlation from the H-2 proton to the aromatic carbons C-1', C-2', and C-6'.

-

Correlations from the H-5 protons to C-2 and C-4.

-

Correlations from the aromatic protons (H-3', H-4', H-5') to the surrounding aromatic carbons.

-

Caption: Key expected HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

3.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS will be used to determine the accurate mass of the molecular ion, which will confirm the elemental composition (C₁₀H₁₁Cl₂N). The presence of two chlorine atoms will be evident from the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4 in a ratio of approximately 9:6:1).

3.2.2. Tandem Mass Spectrometry (MS/MS)

MS/MS analysis will be performed to study the fragmentation of the molecular ion. The fragmentation is expected to be initiated by cleavage of the bonds adjacent to the nitrogen atom and within the pyrrolidine ring.[7][8][9]

| m/z | Proposed Fragment |

| 215/217/219 | [M-H]⁺ |

| 180/182 | [M-Cl]⁺ |

| 146 | [M-C₄H₇N]⁺ (loss of pyrrolidine ring) |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |

X-ray Crystallography: The Definitive Proof

While spectroscopy provides a detailed picture of the molecule's connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional structure, including stereochemistry if applicable.[10][11][12]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: High-purity 2-(2,6-dichlorophenyl)pyrrolidine will be dissolved in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals of small organic molecules.[13]

-

Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) will be mounted on a goniometer head. X-ray diffraction data will be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The diffraction data will be processed to determine the unit cell dimensions and space group. The structure will be solved using direct methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

The resulting crystal structure will provide a definitive confirmation of the connectivity established by NMR and MS, and will reveal the precise conformation of the pyrrolidine ring and the orientation of the dichlorophenyl group.

Conclusion

The structural elucidation of 2-(2,6-dichlorophenyl)pyrrolidine requires a systematic and multi-technique approach. The proposed workflow, combining a plausible synthesis with in-depth spectroscopic analysis (1D and 2D NMR, HRMS, and MS/MS) and definitive X-ray crystallography, provides a robust and self-validating pathway to unambiguously determine its molecular structure. This comprehensive characterization is an indispensable prerequisite for any further investigation into the chemical and biological properties of this promising compound.

References

- Yus, M., Soler, T., & Foubelo, F. (2001). J. Org. Chem., 66(18), 6207-6208.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online] Available at: [Link]

-

SpectraBase. 2,6-Dichloroaniline. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. [Online] Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Online] Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Online] Available at: [Link]

-

Creative BioMart. X-ray Crystallography. [Online] Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Online] Available at: [Link]

-

SpectraBase. 2,6-Dichloroaniline - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Online] Available at: [Link]

-

National Institutes of Health. x Ray crystallography. [Online] Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Dichloroaniline(608-31-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. azolifesciences.com [azolifesciences.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How To [chem.rochester.edu]

An In-Depth Technical Guide to 2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 383127-39-7, identified as 2-(2,6-dichlorophenyl)pyrrolidine. This document delves into the compound's physicochemical properties, its critical role as a synthetic intermediate in the pharmaceutical sector, and practical considerations for its handling and use. The guide is structured to provide actionable insights for laboratory and process development chemists, with a focus on its application in the synthesis of advanced pharmaceutical agents.

Chemical Identity and Physicochemical Properties

2-(2,6-Dichlorophenyl)pyrrolidine is a substituted pyrrolidine derivative. The presence of a dichlorinated phenyl ring attached to the pyrrolidine core significantly influences its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| CAS Number | 383127-39-7 | [1][2] |

| IUPAC Name | 2-(2,6-dichlorophenyl)pyrrolidine | [1] |

| Molecular Formula | C₁₀H₁₁Cl₂N | [1][2] |

| Molecular Weight | 216.11 g/mol | [1][2] |

| SMILES | ClC1=CC=CC(Cl)=C1C1CCCN1 | [1] |

| Predicted Boiling Point | 269.2 ± 40.0 °C | [1] |

Core Application as a Synthetic Intermediate

The primary utility of 2-(2,6-dichlorophenyl)pyrrolidine lies in its role as a key building block in the synthesis of complex, biologically active molecules. Its structural features, namely the secondary amine of the pyrrolidine ring and the dichlorophenyl moiety, make it a valuable precursor for creating diverse chemical scaffolds.

A notable application of this compound is in the synthesis of Mevidalen (LY3154207) , a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[3][4][5] Mevidalen has been investigated for its potential in treating neuropsychiatric disorders.[6] The 2-(2,6-dichlorophenyl)acetyl moiety, derived from a related precursor, is a crucial component of the final drug substance, highlighting the importance of this chemical family in its pharmacological activity.[3][4]

The pyrrolidine ring, a common motif in many natural products and pharmaceuticals, offers a versatile scaffold for drug design.[7] The stereochemistry of substituted pyrrolidines can be critical for their biological activity, and thus, the synthesis of enantiomerically pure forms of compounds like 2-(2,6-dichlorophenyl)pyrrolidine is often a key consideration in drug development.[8]

Conceptual Synthetic Workflow

The following diagram illustrates the general role of 2-(2,6-dichlorophenyl)pyrrolidine as a synthetic intermediate.

Caption: General synthetic pathway illustrating the role of 2-(2,6-dichlorophenyl)pyrrolidine.

Synthesis and Characterization

Synthetic Approaches

-

Cyclization Reactions: Intramolecular cyclization of suitably functionalized open-chain precursors is a common strategy.[9]

-

Grignard Reactions: The addition of a Grignard reagent derived from 1,4-dihalobutane to an imine formed from 2,6-dichloroaniline.

-

Reductive Amination: The reaction of a γ-keto acid or ester with an amine, followed by reduction and cyclization.

A plausible synthetic route could involve the reaction of 2,6-dichlorobenzaldehyde with a suitable four-carbon synthon containing a nitrogen source, followed by cyclization and reduction steps.

Characterization

Comprehensive characterization is crucial to confirm the identity and purity of 2-(2,6-dichlorophenyl)pyrrolidine. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring.

-

¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H bond of the secondary amine.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

While specific spectra for CAS 383127-39-7 are not publicly available, researchers can find spectral data for closely related compounds such as other dichlorophenyl-pyrrolidine derivatives or the parent pyrrolidine molecule in various chemical databases.[10][11][12]

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for 2-(2,6-dichlorophenyl)pyrrolidine is not widely available, information from related compounds suggests that it should be handled with care. The parent compound, pyrrolidine, is a flammable and corrosive liquid.[5] Chlorinated aromatic compounds can also present health hazards. Therefore, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Commercial Availability

2-(2,6-Dichlorophenyl)pyrrolidine is available from a number of commercial suppliers of fine chemicals and building blocks for research and development purposes. When sourcing this material, it is important to obtain a certificate of analysis (CoA) to verify its identity and purity.

Conclusion

2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7) is a valuable synthetic intermediate with a demonstrated application in the synthesis of the promising pharmaceutical candidate Mevidalen (LY3154207). While detailed information on its biological activity in its own right is scarce, its importance as a building block for drug discovery and development is clear. Researchers and chemists working with this compound should employ standard laboratory safety procedures and utilize comprehensive analytical techniques to ensure the quality and integrity of their synthetic work.

References

-

Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Available at: [Link]

-

ResearchGate. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Available at: [Link]

-

ACS Publications. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Available at: [Link]

-

PubChem. 3-(2,6-Dichlorophenyl)pyrrolidine-2,5-dione. Available at: [Link]

-

PubChem. 2-(4-Chlorophenyl)pyrrolidine. Available at: [Link]

-

NIST WebBook. Allyl chloride. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available at: [Link]

-

PMC. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available at: [Link]

-

ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

PubMed. (2020). Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects. Available at: [Link]

Sources

- 1. (2R)-2-(2,6-DICHLOROPHENYL)PYRROLIDINE CAS#: 1241679-41-3 [m.chemicalbook.com]

- 2. 1241679-41-3 CAS MSDS ((2R)-2-(2,6-DICHLOROPHENYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. 3-(2,6-Dichlorophenyl)pyrrolidine-2,5-dione | C10H7Cl2NO2 | CID 163627145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

The Synthetic Pathway and Strategic Applications of (R)-2-(2,6-Dichlorophenyl)pyrrolidine: A Technical Guide for Chemical Researchers

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold in Modern Chemistry

The pyrrolidine ring is a privileged heterocyclic motif, prominently featured in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its conformational rigidity and the stereogenic centers it can harbor make it an invaluable scaffold in the design of biologically active molecules and in the architecture of asymmetric catalysis.[3] Among the diverse class of pyrrolidine derivatives, 2-arylpyrrolidines have garnered significant attention due to their prevalence in molecules targeting the central nervous system and their utility as ligands and organocatalysts.[4] This guide focuses on a specific, synthetically challenging, and pharmaceutically relevant member of this family: (R)-2-(2,6-dichlorophenyl)pyrrolidine. The strategic placement of the dichloro-substituted phenyl group at the 2-position presents unique synthetic hurdles and imparts specific properties to the molecule, making it a valuable building block for drug discovery and a potential candidate for applications in asymmetric synthesis.

The 2,6-dichlorophenyl moiety is a key structural feature in several pharmacologically active compounds, valued for its ability to influence molecular conformation and metabolic stability. A noteworthy example is Mevidalen (LY3154207), a positive allosteric modulator of the dopamine D1 receptor, which incorporates a 2-(2,6-dichlorophenyl)acetyl group.[5][6][7] While not a direct precursor, the synthesis of such drugs underscores the pharmaceutical industry's interest in the 2,6-dichlorophenyl scaffold. This guide will provide an in-depth exploration of a robust and enantioselective synthetic route to (R)-2-(2,6-dichlorophenyl)pyrrolidine and discuss its potential applications, thereby offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Enantioselective Synthesis: A Modular and Scalable Approach

The asymmetric synthesis of 2-substituted pyrrolidines can be achieved through various methods, including the use of chiral pool starting materials, catalytic asymmetric hydrogenations, and the application of chiral auxiliaries.[8][9] For the synthesis of (R)-2-(2,6-dichlorophenyl)pyrrolidine, a highly effective and versatile strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This method is advantageous due to its broad substrate scope, high diastereoselectivity, and the straightforward removal of the chiral auxiliary.[10][11]

The logical workflow for this synthetic approach is outlined below:

Caption: A logical workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of (R)-2-(2,6-dichlorophenyl)pyrrolidine, adapted from established procedures for the synthesis of 2-arylpyrrolidines.[10][11]

Step 1: Synthesis of (R,E)-N-(1-(2,6-dichlorophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 4-chloro-1-(2,6-dichlorophenyl)butan-1-one (1.0 eq) in anhydrous THF (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.1 eq).

-

Titanium(IV) ethoxide (1.5 eq) is added, and the reaction mixture is heated to reflux for 12 hours.

-

The reaction is monitored by TLC for the disappearance of the ketone.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.

-

The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral N-tert-butanesulfinyl imine.

Step 2: Diastereoselective Reduction and In Situ Cyclization

-

The N-tert-butanesulfinyl imine from the previous step is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an inert atmosphere.

-

A solution of L-Selectride® (1.0 M in THF, 1.5 eq) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours to facilitate the intramolecular cyclization.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, (R)-N-((R)-2-(2,6-dichlorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide, is used in the next step without further purification.

Step 3: Deprotection to (R)-2-(2,6-dichlorophenyl)pyrrolidine

-

The crude N-sulfinyl-pyrrolidine is dissolved in methanol (0.5 M).

-

A solution of hydrochloric acid in 1,4-dioxane (4.0 M, 3.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove the sulfinyl auxiliary byproducts.

-

The aqueous layer is basified to pH > 12 with solid sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield (R)-2-(2,6-dichlorophenyl)pyrrolidine.

| Step | Reactants | Reagents | Product | Typical Yield | Key Considerations |

| 1 | 4-chloro-1-(2,6-dichlorophenyl)butan-1-one, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)₄, THF | (R,E)-N-(1-(2,6-dichlorophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide | 85-95% | Anhydrous conditions are crucial. |

| 2 | Chiral N-tert-butanesulfinyl imine | L-Selectride®, THF | (R)-N-((R)-2-(2,6-dichlorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide | >90% (crude) | Low temperature is critical for diastereoselectivity. |

| 3 | N-sulfinyl-pyrrolidine | HCl in dioxane, MeOH | (R)-2-(2,6-dichlorophenyl)pyrrolidine | 80-90% | Efficient removal of byproducts is key for purity. |

Table 1: Summary of the Synthetic Protocol for (R)-2-(2,6-dichlorophenyl)pyrrolidine.

Strategic Applications in Drug Discovery and Asymmetric Catalysis

The intrinsic structural features of (R)-2-(2,6-dichlorophenyl)pyrrolidine make it a highly attractive building block for medicinal chemistry and a promising candidate for applications in asymmetric synthesis.

A Core Scaffold for Bioactive Molecules

The pyrrolidine nucleus is a cornerstone in drug design, with its derivatives exhibiting a wide spectrum of biological activities.[2] The introduction of a 2,6-dichlorophenyl group can significantly enhance the pharmacological profile of a molecule by:

-

Modulating Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Inducing Conformational Constraints: The bulky ortho-substituents on the phenyl ring restrict its rotation, leading to a more defined three-dimensional structure. This conformational rigidity can enhance binding affinity and selectivity for a biological target.

-

Blocking Metabolic Pathways: The chlorine atoms can block sites of potential metabolic oxidation, thereby increasing the in vivo half-life of the drug.

The synthesis of Mevidalen (LY3154207), which features a 2-(2,6-dichlorophenyl)acetyl moiety, highlights the value of this substitution pattern in the development of CNS-active agents.[5] (R)-2-(2,6-dichlorophenyl)pyrrolidine serves as a chiral scaffold onto which further complexity can be built, enabling the exploration of novel chemical space in the search for new therapeutics.

Potential as a Chiral Auxiliary and Organocatalyst

Chiral pyrrolidine derivatives are widely employed as chiral auxiliaries and organocatalysts in asymmetric synthesis.[4][12] Although specific applications of (R)-2-(2,6-dichlorophenyl)pyrrolidine in these roles are not yet extensively documented in the literature, its structural characteristics suggest significant potential.

The logical framework for its application as an organocatalyst in a representative asymmetric Michael addition is depicted below:

Caption: A proposed catalytic cycle for an asymmetric Michael addition.

As a chiral auxiliary , the pyrrolidine can be appended to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the 2,6-dichlorophenyl group would be expected to provide excellent facial shielding, leading to high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

As an organocatalyst , (R)-2-(2,6-dichlorophenyl)pyrrolidine can catalyze a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions. The secondary amine of the pyrrolidine ring can react with a carbonyl compound to form a chiral enamine or iminium ion intermediate, which then undergoes a stereoselective reaction with a nucleophile or electrophile. The 2,6-dichlorophenyl substituent would play a crucial role in creating a well-defined chiral environment around the reactive intermediate, thereby controlling the stereochemical outcome of the reaction.

Conclusion: A Versatile Building Block with Significant Potential

(R)-2-(2,6-dichlorophenyl)pyrrolidine is a valuable chiral building block with significant potential in both medicinal chemistry and asymmetric synthesis. The enantioselective synthetic route detailed in this guide, based on the diastereoselective addition to a chiral N-tert-butanesulfinyl imine, provides a reliable and scalable method for its preparation. The unique structural features imparted by the 2,6-dichlorophenyl group make this pyrrolidine derivative a compelling scaffold for the design of novel therapeutic agents with improved pharmacological properties. Furthermore, its potential as a chiral auxiliary and organocatalyst warrants further investigation and opens up new avenues for the development of efficient asymmetric transformations. This guide serves as a foundational resource for researchers seeking to explore the synthesis and applications of this promising chiral molecule.

References

-

Cole, K. P., et al. (2020). Development of a Scalable Synthesis of Mevidalen (LY3154207), an Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Organic Process Research & Development, 24(11), 2549-2564. [Link]

-

Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]

-

Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]

-

Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. [Link]

-

Gribble, G. W. (2010). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 43(7), 946-957. [Link]

-

Alzforum. (2024). Mevidalen. [Link]

-

Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. [Link]

-

Huy, V. M. N., et al. (1994). Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Tetrahedron Letters, 35(32), 5845-5848. [Link]

-

Pellissier, H. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Zhang, X., & Buchwald, S. L. (2000). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Asymmetric Catalysis (pp. 1-28). Springer, Berlin, Heidelberg. [Link]

-

Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

-

Kuznetsov, A. G., & Vasilevsky, S. F. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

ResearchGate. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

Cantillo, D., & Kappe, C. O. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 555-562. [Link]

-

Kuznetsov, A. G., & Vasilevsky, S. F. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]

-

Zhang, X. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters, 26(46), 10008-10012. [Link]

-

ResearchGate. (2023). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. [Link]

-

Pellissier, H. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

-

ResearchGate. (2025). Asymmetric Synthesis of Pyrrolidinoindolines. Application for the Practical Total Synthesis of (−)-Phenserine. [Link]

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][10][13][14]OXAZABOROLE-BORANE COMPLEX. [Link]

-

Reddy, B. V. S., et al. (2012). Organocatalytic entry into 2,6-disubstituted aza-Achmatowicz piperidinones: application to (-)-sedacryptine and its epimer. PubMed. [Link]

- Google Patents. (n.d.). Method of preparation for novel composition of 2-{(2,6 dichlorophenyl) amino] benzeneacetic acid carboxymethyl ester or 2-[2-[2-(2,6-dichlorophenyl) amino] phenylacetoxyacetic acid and method of its use.

-

ResearchGate. (2024). Proline-derived dichlorophenyl-substituted urea as catalyst for “on-water” asymmetric addition reactions of oxoindoles to nitroolefins. [Link]

-

UEA Digital Repository. (2012). A C-2-symmetric metallocene-pyrrolidinopyridine nucleophilic catalyst for asymmetric synthesis. [Link]

-

Reddy, M. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Reddy, M. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]4/20)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alzforum.org [alzforum.org]

- 7. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Application of (S)-2-(2,6-Dichlorophenyl)pyrrolidine

Introduction: The Significance of the Chiral 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved pharmaceuticals and biologically active natural products.[1][2][3] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets. When substituted at the 2-position with an aryl group, the resulting chiral 2-arylpyrrolidine motif becomes a privileged structure, combining the favorable pharmacokinetic properties of the pyrrolidine core with the diverse interaction potential of an aromatic substituent.

This guide focuses on a specific, synthetically challenging member of this class: (S)-2-(2,6-Dichlorophenyl)pyrrolidine . The presence of a stereocenter adjacent to a sterically hindered dichlorophenyl group makes its enantioselective synthesis a notable challenge, requiring advanced chemical or biocatalytic strategies. This molecule serves as a valuable building block for drug discovery, embodying key structural features sought after by medicinal chemists. We will explore the cutting-edge methodologies for its stereocontrolled synthesis and discuss its relevance and application within the broader context of pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is presented below.

| Property | Value |

| IUPAC Name | (2S)-2-(2,6-dichlorophenyl)pyrrolidine |

| CAS Number | 383127-39-7 (for racemic) |

| Molecular Formula | C₁₀H₁₁Cl₂N |

| Molecular Weight | 216.11 g/mol |

| Appearance | (Expected) Off-white to yellow solid or oil |

| pKa (Predicted) | 8.91 ± 0.10 |

Asymmetric Synthesis Strategies

The primary challenge in synthesizing (S)-2-(2,6-Dichlorophenyl)pyrrolidine lies in controlling the absolute stereochemistry at the C2 position. Modern synthetic chemistry offers several powerful solutions, with biocatalysis emerging as a particularly efficient and selective approach.

Caption: Key asymmetric strategies for the synthesis of (S)-2-(2,6-dichlorophenyl)pyrrolidine.

Biocatalytic Asymmetric Reduction with Imine Reductases (IREDs)

This is arguably the most elegant and efficient method for accessing the target molecule. Imine reductases are enzymes that catalyze the stereoselective reduction of C=N bonds, including cyclic imines (or their tautomeric enamines), using a nicotinamide cofactor (NAD(P)H) as the hydride source.